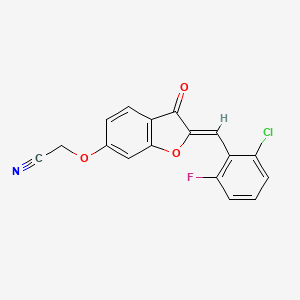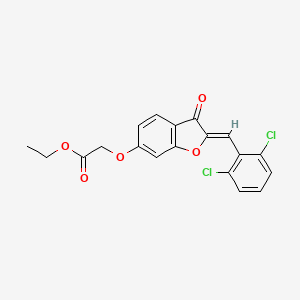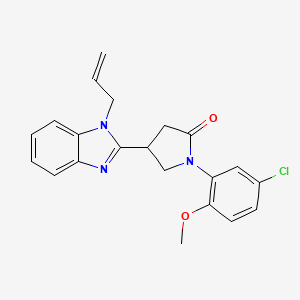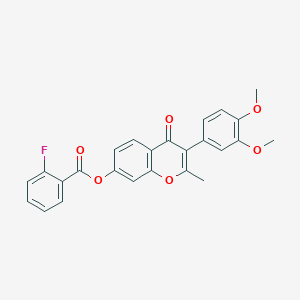![molecular formula C19H14FN3OS B3407817 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-19-1](/img/structure/B3407817.png)
6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
説明
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .作用機序
Target of Action
The primary targets of 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide are cancer cells . This compound has shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . The compound has shown superior potency against different cancer cell lines, including renal cancer cell line UO-31, breast cancer cell line MCF7, colon cancer cell line COLO 205, ovarian cancer cell line OVCAR-3, and prostate cancer cell line DU-145 .
Mode of Action
The compound interacts with its targets by inducing apoptosis . It causes mitochondrial membrane depolarization and multicaspase activation, leading to cell death . The compound’s interaction with DNA and caspase-3 has also been investigated through molecular docking studies .
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of the compound’s action is the death of cancer cells . The compound induces apoptosis without cell cycle arrest, suggesting that it could be used as a potential chemotherapeutic agent . For instance, the IC50 value of the compound against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .
実験室実験の利点と制限
One of the primary advantages of 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is its high sensitivity and specificity for biological molecules. This compound emits a strong fluorescent signal when it binds to these molecules, which allows for easy detection and quantification. Additionally, this compound is relatively easy to use and can be incorporated into various experimental protocols.
However, there are also limitations to the use of this compound in lab experiments. One of the primary limitations is its photobleaching property, which can lead to a loss of fluorescence signal over time. Additionally, this compound has a limited range of excitation and emission wavelengths, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the use of 6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide in scientific research. One potential direction is the development of new this compound derivatives with improved photostability and a broader range of excitation and emission wavelengths. Additionally, this compound could be used in the development of new drug delivery systems, where it could be used as a fluorescent label to track drug distribution and uptake in vivo. Finally, this compound could be used in the development of new imaging techniques for the study of biological molecules and their interactions.
Conclusion:
In conclusion, this compound is a unique chemical compound that has significant potential in scientific research. Its ability to bind to biological molecules and emit a strong fluorescent signal has made it an essential tool in the study of biochemistry, pharmacology, and medicinal chemistry. While there are limitations to its use, the future directions for this compound research are promising and could lead to new discoveries in the field of scientific research.
科学的研究の応用
6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been widely used in scientific research due to its unique properties. One of the primary applications of this compound is in the field of biochemistry, where it is used as a fluorescent probe to label proteins, nucleic acids, and other biological molecules. This compound has also been used in pharmacology to study drug-receptor interactions and drug transport mechanisms. Additionally, this compound has been used in medicinal chemistry to develop new drugs and drug delivery systems.
特性
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-5-3-2-4-6-15)25-19-22-16(11-23(12)19)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNPFCFCBPIBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl [9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B3407756.png)
![propyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B3407757.png)
![1-(3-chloro-2-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3407765.png)
![1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3407767.png)





![1-(1-benzyl-1H-[1,2,3]-triazol-4-yl)methylamine hydrochloride](/img/structure/B3407805.png)
![N-(3,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3407806.png)